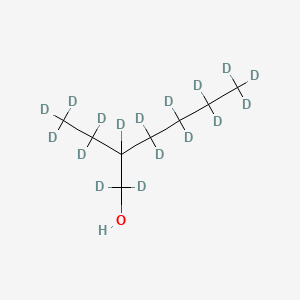

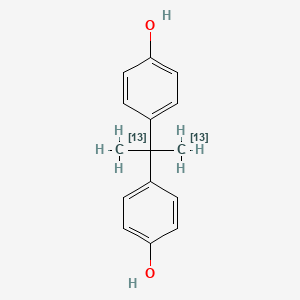

![molecular formula C12H17NO2 B585413 N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 5661-42-7](/img/structure/B585413.png)

N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Unfortunately, the search results did not provide specific information on the synthesis of "N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide".Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The search results did not provide specific information on the molecular structure of "N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide" .Chemical Reactions Analysis

Chemical reactions analysis involves studying the processes that lead to the transformation of one set of chemical substances to another. The search results did not provide specific information on the chemical reactions involving "N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide" .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, and others. The search results did not provide specific information on the physical and chemical properties of "N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide" .Applications De Recherche Scientifique

Pharmacological Aspects and Functionality

Ephedrine, a plant alkaloid, is a common ingredient in several cold, asthma, and narcolepsy treatment preparations, and in obesity management and sport medicine . Its principal action mechanism relies on its direct adrenergic actions as well as an indirect role that involves the release of epinephrine and norepinephrine, thus increasing the activity of these neurotransmitters at the postsynaptic α and β receptors .

Toxicity

Despite its wide usage, ephedrine’s serious side effects, including stroke, heart attack, drug abuse, and interactions, have been a subject of concern . A systematic review of data on ephedrine, including its occurrence in functional foods, pharmacological aspects, metabolism, pharmaco/toxicokinetics, and clinical features, has been conducted .

Precursor of Cathinone Derivative

Ephedrone (methcathinone) hydrochloride and its fundamental derivatives N-acetylephedrine and N-acetylephedrone have been analyzed as precursors of a cathinone derivative . These compounds were identified and characterized by various instrumental analytical methods .

Respiratory Drugs

N-Acetyl Ephedrine has been used in the development of respiratory drugs . It has been found to be effective in treating conditions related to the respiratory system.

Neurotransmission

This compound has been used in research related to neurotransmission . It plays a crucial role in the release of epinephrine and norepinephrine, which are key neurotransmitters.

Nociception, Depression, Parkinson’s, Schizophrenia, Stress, and Anxiety

N-Acetyl Ephedrine has been used in research related to nociception, depression, Parkinson’s disease, schizophrenia, stress, and anxiety . It has potential therapeutic applications in these areas.

Pain and Inflammation

This compound has been used in the development of drugs for pain and inflammation . It has shown potential in managing these conditions.

Proteomics Research

N-Acetyl Ephedrine has been used in proteomics research . It has been found to be useful in the study of proteins and their functions.

Mécanisme D'action

Target of Action

rac N-Acetyl Ephedrine primarily targets adrenergic receptors , specifically the alpha and beta subtypes. These receptors are part of the sympathetic nervous system and play crucial roles in regulating cardiovascular and respiratory functions .

Mode of Action

rac N-Acetyl Ephedrine acts as both a direct and indirect sympathomimetic agent . Directly, it binds to and activates alpha- and beta-adrenergic receptors. Indirectly, it promotes the release of norepinephrine from sympathetic neurons, enhancing the adrenergic response . This dual action results in increased heart rate, bronchodilation, and vasoconstriction.

Biochemical Pathways

The activation of adrenergic receptors by rac N-Acetyl Ephedrine triggers several downstream biochemical pathways:

- Phosphatidylinositol Pathway : Activation of alpha-adrenergic receptors stimulates the phosphatidylinositol pathway, leading to increased intracellular calcium levels and vasoconstriction .

Pharmacokinetics

The pharmacokinetics of rac N-Acetyl Ephedrine involve its absorption, distribution, metabolism, and excretion (ADME):

Safety and Hazards

Propriétés

IUPAC Name |

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-BXKDBHETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744175 |

Source

|

| Record name | N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

CAS RN |

5661-42-7 |

Source

|

| Record name | N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

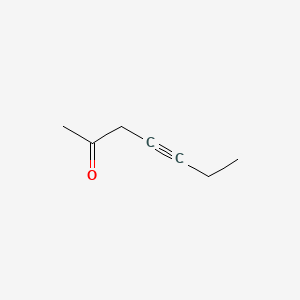

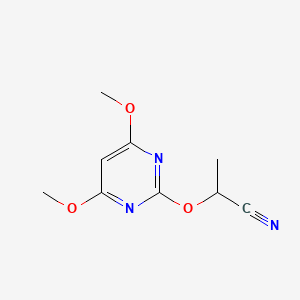

![3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate](/img/no-structure.png)

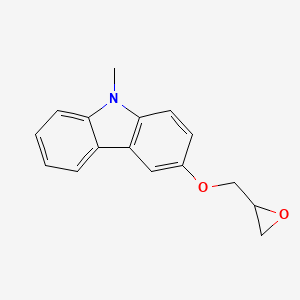

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-lambda5-phosphane](/img/structure/B585347.png)